Ácido glicohiócolico

Descripción general

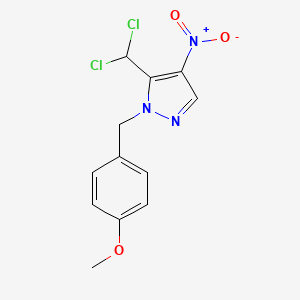

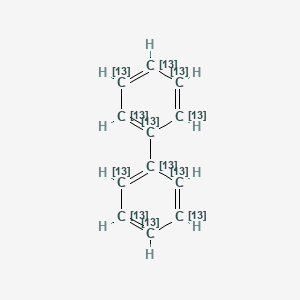

Descripción

El ácido glicohiocólico, también conocido como N-hiocoloylglicina, es un ácido biliar glicoconjugado. Es un conjugado de ácido hiocólico y glicina, y juega un papel significativo en la digestión y absorción de las grasas dietéticas. Este compuesto se encuentra predominantemente en la bilis de los mamíferos, especialmente los cerdos, y es conocido por sus funciones fisiológicas en la bilis.

Aplicaciones Científicas De Investigación

El ácido glicohiocólico tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como intermedio en la síntesis de otros ácidos biliares y derivados.

Biología: Juega un papel en el estudio del metabolismo y la función de los ácidos biliares en los mamíferos.

Industria: Se utiliza en la formulación de productos farmacéuticos y como herramienta de investigación en varios estudios bioquímicos.

Mecanismo De Acción

El ácido glicohiocólico actúa como un detergente para solubilizar las grasas para su absorción en el sistema digestivo. Se absorbe en los intestinos y juega un papel crucial en la emulsificación y absorción de las grasas dietéticas. Los objetivos moleculares y las vías involucradas incluyen la activación de receptores específicos de ácidos biliares, como TGR5 y FXR, que regulan la homeostasis de la glucosa y el metabolismo lipídico .

Análisis Bioquímico

Biochemical Properties

Glycohyocholic acid is involved in several biochemical reactions, primarily related to the digestion and absorption of dietary fats. It interacts with enzymes such as bile salt hydrolase, which catalyzes the deconjugation of bile acids . Additionally, glycohyocholic acid interacts with proteins like albumin, which aids in its transport through the bloodstream. The nature of these interactions is typically non-covalent, involving hydrogen bonding and hydrophobic interactions.

Cellular Effects

Glycohyocholic acid influences various cellular processes, particularly in the liver and intestines. It affects cell signaling pathways by activating receptors such as TGR5 and inhibiting FXR, leading to increased secretion of glucagon-like peptide-1 (GLP-1) . This modulation of signaling pathways impacts gene expression and cellular metabolism, promoting glucose homeostasis and lipid metabolism.

Molecular Mechanism

At the molecular level, glycohyocholic acid exerts its effects through binding interactions with specific receptors. It activates the G-protein-coupled bile acid receptor TGR5 and inhibits the farnesoid X receptor (FXR) . These interactions lead to the upregulation of GLP-1 production and secretion, which plays a significant role in glucose regulation. Additionally, glycohyocholic acid may influence enzyme activity, either inhibiting or activating specific enzymes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of glycohyocholic acid can vary over time. Studies have shown that its stability and degradation are influenced by factors such as pH and temperature . Long-term exposure to glycohyocholic acid in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged activation of signaling pathways and modulation of gene expression.

Dosage Effects in Animal Models

The effects of glycohyocholic acid in animal models are dose-dependent. At lower doses, it has been shown to improve glucose homeostasis and lipid metabolism without adverse effects . At higher doses, glycohyocholic acid may exhibit toxic effects, including liver damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a narrow therapeutic window for its beneficial effects.

Metabolic Pathways

Glycohyocholic acid is involved in several metabolic pathways, including the enterohepatic circulation of bile acids . It interacts with enzymes such as bile salt hydrolase and conjugating enzymes that facilitate its conversion to other bile acid derivatives. These interactions influence metabolic flux and the levels of various metabolites within the body.

Transport and Distribution

Within cells and tissues, glycohyocholic acid is transported and distributed through interactions with specific transporters and binding proteins . It is primarily transported by bile acid transporters in the liver and intestines, facilitating its movement between different compartments. These interactions also affect its localization and accumulation within cells.

Subcellular Localization

Glycohyocholic acid is localized in specific subcellular compartments, including the endoplasmic reticulum and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. This subcellular localization is crucial for its role in metabolic processes and signaling pathways.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido glicohiocólico se puede sintetizar mediante dos métodos principales:

Reacción de esterificación: Este método implica la esterificación del ácido cólico con glicina para producir ácido glicohiocólico.

Aminación de compuestos de ácido cólico: Este método implica la aminación de compuestos de ácido cólico con glicina para producir ácido glicohiocólico.

Métodos de producción industrial: La producción industrial de ácido glicohiocólico generalmente sigue las mismas rutas sintéticas que se mencionaron anteriormente. El proceso implica condiciones de reacción controladas para garantizar un alto rendimiento y pureza del producto final. Las condiciones de reacción incluyen el mantenimiento de temperaturas específicas, niveles de pH y el uso de catalizadores para facilitar las reacciones.

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido glicohiocólico experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones específicas, como temperatura y pH.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del ácido glicohiocólico puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Comparación Con Compuestos Similares

El ácido glicohiocólico pertenece a la clase de ácidos biliares glicoconjugados y derivados. Los compuestos similares incluyen:

Ácido glicocólico: Otro conjugado de glicina del ácido cólico.

Ácido glicoquenodesoxicólico: Un conjugado de glicina del ácido quenodesoxicólico.

Ácido glicodesoxicólico: Un conjugado de glicina del ácido desoxicólico.

Singularidad: El ácido glicohiocólico es único debido a su estructura específica y funciones fisiológicas. Se encuentra predominantemente en los cerdos y es conocido por su papel en la regulación de la glucosa y la resistencia a la diabetes mellitus tipo 2 .

Propiedades

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-20(29)27-13-21(30)31)16-5-6-17-22-18(9-11-25(16,17)2)26(3)10-8-15(28)12-19(26)23(32)24(22)33/h14-19,22-24,28,32-33H,4-13H2,1-3H3,(H,27,29)(H,30,31)/t14-,15-,16-,17+,18+,19+,22+,23-,24+,25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYUKJFJPJDMMR-ZDWCHQGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20785145 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32747-08-3 | |

| Record name | 2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20785145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycohyocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Glycohyocholic acid and how is it linked to human health?

A1: Glycohyocholic acid is a conjugated bile acid, a type of molecule primarily involved in fat digestion and absorption in the gut. Recent research suggests that Glycohyocholic acid, along with other bile acids, may play a more significant role in human health than previously thought. For instance, elevated levels of Glycohyocholic acid in the blood have been linked to an increased risk of colon cancer [5]. Additionally, studies have explored the relationship between Glycohyocholic acid and metabolic health, finding potential links to gut bacteria composition, specifically Clostridia species [7].

Q2: How does Glycohyocholic acid differ from other bile acids in terms of its potential impact on health?

A2: Research indicates that different types of bile acids, even those structurally similar, can have varying effects on health. For example, in a study investigating colon cancer risk, researchers found that elevated levels of conjugated primary and secondary bile acids, including Glycohyocholic acid, were associated with increased risk [5]. Interestingly, this association was not observed for unconjugated bile acids or tertiary bile acids. This suggests that the conjugation status of bile acids like Glycohyocholic acid might be a crucial factor influencing their biological activity and potential health implications.

Q3: Can dietary interventions influence Glycohyocholic acid levels?

A3: Yes, diet can potentially influence Glycohyocholic acid levels. Studies have shown that including soluble fiber, such as guar gum combined with pregelatinized waxy maize starch (GCW), in the diet of sows during gestation led to changes in their gut microbiota composition and bile acid homeostasis [3]. Notably, the sows on the GCW diet had lower plasma levels of Glycohyocholic acid compared to the control group. This suggests that dietary fiber interventions might be a viable strategy for modulating bile acid profiles, including Glycohyocholic acid, potentially influencing health outcomes.

Q4: What is the role of Glycohyocholic acid in Minimal Hepatic Encephalopathy (MHE)?

A4: Research using metabolomics techniques, such as GC-TOFMS and UPLC-QTOFMS, has identified Glycohyocholic acid as one of the potential biomarkers for Minimal Hepatic Encephalopathy (MHE) in patients with HBV-induced liver cirrhosis [1]. The study found that the levels of Glycohyocholic acid were significantly elevated in the serum of MHE patients compared to healthy controls and HBV-induced liver cirrhosis patients without MHE. This suggests that Glycohyocholic acid, along with other metabolites, might play a role in the pathogenesis of MHE and could be valuable for early diagnosis.

Q5: How does Glycohyocholic acid interact with the gut microbiota?

A5: Glycohyocholic acid, like other bile acids, can be metabolized by specific gut bacteria. For example, some bacteria possess bile salt hydrolase (BSH) enzymes that can deconjugate bile acids [3]. The composition of the gut microbiota can influence the levels and types of bile acids present in the gut, impacting host health. For example, in a study investigating the effects of Lycium Barbarum Polysaccharides (LBP) on obese rats, LBP treatment altered the gut microbiota composition and modulated serum metabolites, including Glycohyocholic acid [6]. This highlights the intricate interplay between bile acids like Glycohyocholic acid and the gut microbiota in maintaining metabolic health.

Q6: What analytical techniques are used to study Glycohyocholic acid?

A6: Various analytical techniques are employed to characterize and quantify Glycohyocholic acid. High-performance liquid chromatography (HPLC) coupled with evaporative light scattering detection (ELSD) has been used to isolate and purify Glycohyocholic acid from complex mixtures [2]. Additionally, tandem mass spectrometry (MS/MS) is widely used to quantify bile acids, including Glycohyocholic acid, in biological samples like serum and plasma with high sensitivity and specificity [5]. Metabolomics studies utilize platforms like GC-TOFMS (Gas Chromatography - Time-of-Flight Mass Spectrometry) and UPLC-QTOFMS (Ultra-Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry) to simultaneously analyze a wide range of metabolites, including Glycohyocholic acid, in biological samples [1].

- Metabolite Profiling Analysis of HBV-induced Liver Cirrhosis Patients Who Have Minimal Hepatic Encephalopathy Using GC-TOFMS and UPLC-QTOFMS.

- PREPARATIVE ISOLATION AND PURIFICATION OF THREE GLYCINE-CONJUGATED CHOLIC ACIDS FROM PULVIS FELLIS SUIS BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY COUPLED WITH ELSD DETECTION.

- Inclusion of Soluble Fiber During Gestation Regulates Gut Microbiota, Improves Bile Acid Homeostasis, and Enhances the Reproductive Performance of Sows

- The Metabolomics of Childhood Atopic Diseases: A Comprehensive Pathway-Specific Review

- Pre-diagnostic plasma bile acid levels and colon cancer risk: A prospective study.

- Lycium Barbarum Polysaccharides Regulate the Gut Microbiota To Modulate Metabolites in High Fat Diet-Induced Obese Rats

- Conjugated C-6 hydroxylated bile acids in serum relate to human metabolic health and gut Clostridia species

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-(aminomethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1443622.png)

![6-Oxo-2,7,11-triaza-dispiro[3.0.4.3]dodecane-2-carboxylic acid tert-butyl ester](/img/structure/B1443623.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443625.png)

![2-[2-Chloro-3-(3,4-dichloro-phenyl)-acryloylamino]-benzoic acid](/img/structure/B1443626.png)

![1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1443628.png)

![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]ethanone](/img/structure/B1443636.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)